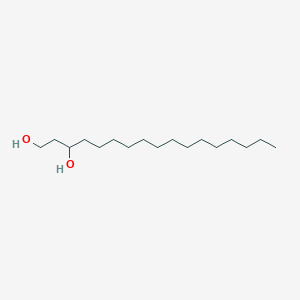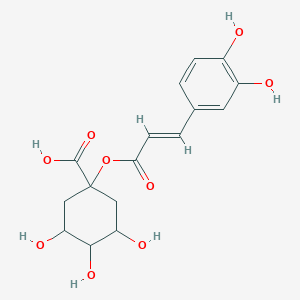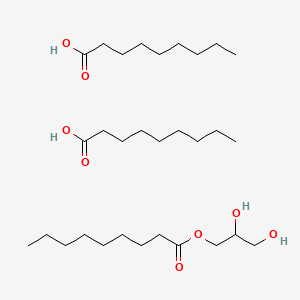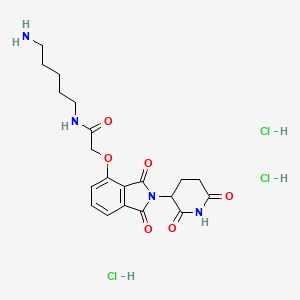
Heptadecane-1,3-diol
Overview
Description
Heptadecane-1,3-diol is a useful research compound. Its molecular formula is C17H36O2 and its molecular weight is 272.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptadecane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptadecane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Age-Related Inflammation and Kidney Health : Heptadecane has been observed to suppress age-related inflammation by reducing NF-kB activity and upregulating NIK/IKK and MAPKs pathways in aged kidney tissues, potentially offering therapeutic benefits for aging-related conditions (Kim et al., 2013).
Solvent Extraction of Boron : A study has shown that 2,2,6-trimethyl-1,3-heptanediol is a promising boron extractant due to its high solubility in aliphatic diluents and low solubility in the aqueous phase, indicating its potential in industrial applications (Tural et al., 2007).
Polyethylene Modification : Heptadecane is found to reduce the crystallinity of polyethylene and prolong its antioxidant action, highlighting its unique properties in material science (Shlyapnikov & Kolesnikova, 2003).
Thermal Energy Storage : Microencapsulated heptadecane with calcium carbonate enhances thermal conductivity and prevents leakage, making it a promising material for thermal energy storage in various applications, such as air conditioning, textile management, and food preservation (Sari et al., 2021).
Synthesis of Dialkyl Ketones : A method for synthesizing 9-[11C]heptadecan-9-one from di-n-octylthexylborane has potential applications in the production of various dialkyl ketones (Kothari et al., 1986).
Energy Storage and Thermal Stability : PMMA/n-heptadecane microcapsules demonstrate good energy storage potential and thermal stability, suggesting their use as solid-liquid microPCM for thermal energy storage (Sari et al., 2010).
Synthesis of Pharmaceuticals : Chelating alcohols like di(ethylene glycol) significantly accelerate the samarium diiodide-mediated reduction of 3-heptanone to 3-heptanol, offering a promising strategy for efficient synthesis of 3-heptanone-based pharmaceuticals (Dahlén & Hilmersson, 2001).
Fatty Acids Conversion : Pt supported on zeolite 5A beads shows superior catalytic performance for converting oleic acid to heptadecane, a process relevant for transforming fatty acids into gasoline/diesel-range hydrocarbons (Yang et al., 2015).
properties
IUPAC Name |
heptadecane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18/h17-19H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELUTYSVHOFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadecane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8205462.png)





![(1S,5R,8R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8205504.png)
![[3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8205512.png)
![1-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione](/img/structure/B8205515.png)


![(3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8205531.png)
